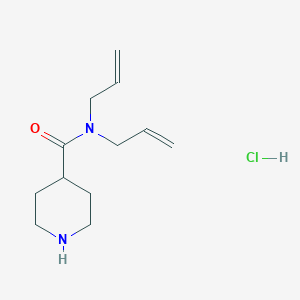
N,N-Diallyl-4-piperidinecarboxamide hydrochloride
Overview
Description
N,N-Diallyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 208.300 Da .Scientific Research Applications
1. Anti-Acetylcholinesterase Activity
Piperidine derivatives, including N,N-Diallyl-4-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have been found to inhibit AChE effectively, with some derivatives showing significant potency and selectivity (Sugimoto et al., 1990).
2. Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis and characterization of related chemical structures. For instance, it has been synthesized and characterized through methods such as single crystal X-ray diffraction, calculations, and FTIR spectrum analysis (Szafran et al., 2007).
3. Use in Hydrogel Preparation
This compound has been used in the preparation of cationic poly[acrylamide/N,N-DAMB/N,N-DAPB] super absorbent hydrogels. These hydrogels have applications in the removal of metal ions like Ni(II) and Cu(II) from aqueous solutions (Patel et al., 2011).
4. Role in Pharmacologic Studies
The compound has been a subject of pharmacological studies, particularly in the context of its anti-inflammatory activity. Various derivatives of the compound have been evaluated for their biological activities, showing potential as anti-inflammatory agents (Błaszczyk & Gieldanowski, 1976).
5. Applications in Organic Synthesis
It has been used in the development of Lewis basic catalysts for chemical reactions like the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and efficiency for a broad range of substrates (Wang et al., 2006).
6. Extraction of Zinc from Chloride Solutions
Research has shown the effectiveness of this compound in extracting zinc from chloride solutions, highlighting its potential in metal recovery processes (Borowiak-Resterna et al., 2010).
properties
IUPAC Name |
N,N-bis(prop-2-enyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11;/h3-4,11,13H,1-2,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXHEHTBMYYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



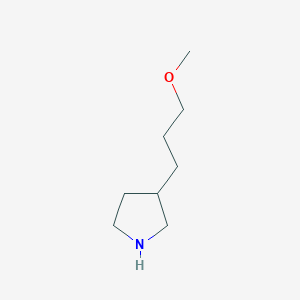

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)
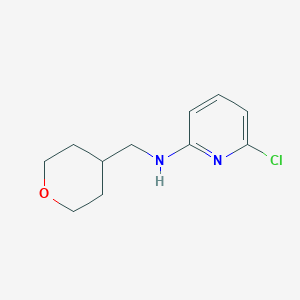
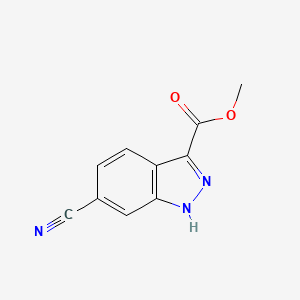
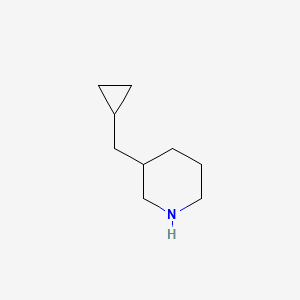
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
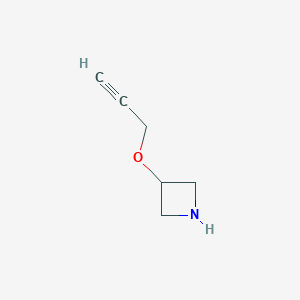

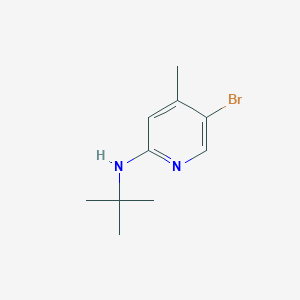


![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)